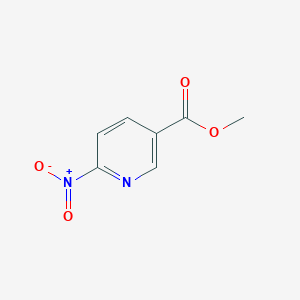

Methyl 6-nitronicotinate

CAS No.: 54973-78-3

Cat. No.: VC2283797

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54973-78-3 |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | methyl 6-nitropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-6(8-4-5)9(11)12/h2-4H,1H3 |

| Standard InChI Key | PHIAHISRDZCZKN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Methyl 6-nitronicotinate (CAS: 54973-78-3) is a heterocyclic organic compound belonging to the class of nitro-substituted nicotinates. It has a molecular formula of C7H6N2O4 and a molecular weight of 182.13 g/mol . The structure features a pyridine ring with a nitro group at the 6-position and a methyl ester group at the 3-position, creating a molecule with distinctive electronic properties and reactivity patterns.

Physical Properties

The available physical and chemical properties of Methyl 6-nitronicotinate are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.13 g/mol | |

| Molecular Formula | C7H6N2O4 | |

| CAS Registry Number | 54973-78-3 | |

| MDL Number | MFCD00091124 | |

| SMILES Code | O=C(OC)C1=CN=C(N+=O)C=C1 | |

| Storage Conditions | Inert atmosphere, Room Temperature | |

| Boiling Point | Not available in search results |

Structural Characteristics

The molecular structure of Methyl 6-nitronicotinate contains two key functional groups that define its chemical behavior. The nitro group at the 6-position is strongly electron-withdrawing, significantly influencing the electron distribution within the pyridine ring. This electronic effect increases the electrophilicity of certain positions on the ring, making them more susceptible to nucleophilic attack. The methyl ester group at the 3-position provides a site for various transformations, including hydrolysis, transesterification, and reduction reactions.

Chemical Reactivity

Functional Group Reactivity

The reactivity of Methyl 6-nitronicotinate is primarily dictated by its two main functional groups:

-

Nitro Group (6-position):

-

Can undergo reduction to form an amino group (using reagents such as H₂/Pd, Fe/HCl, or Sn/HCl)

-

Can activate the pyridine ring toward nucleophilic substitution at adjacent positions

-

May participate in conjugate addition reactions

-

-

Methyl Ester Group (3-position):

-

Susceptible to hydrolysis under basic or acidic conditions

-

Can undergo transesterification with other alcohols

-

Can be reduced to alcohols or aldehydes depending on the reducing agent

-

Comparative Reactivity

The table below presents a comparison of Methyl 6-nitronicotinate with structurally related compounds, highlighting expected differences in reactivity:

Applications and Research

Synthetic Applications

Methyl 6-nitronicotinate serves as an important building block in organic synthesis due to its functional groups that allow for diverse transformations. Potential synthetic applications include:

-

Preparation of functionalized pyridine derivatives through manipulation of the nitro and ester groups

-

Synthesis of heterocyclic compounds for pharmaceutical research

-

Development of ligands for coordination chemistry

-

Production of pyridine-based polymers and materials

Research into related nitro-substituted heterocycles suggests that Methyl 6-nitronicotinate may possess interesting biological properties worthy of further investigation, particularly in antimicrobial applications.

| Hazard Statement | Description | Classification Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity (oral), Category 4 |

| H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |

| H332 | Harmful if inhaled | Acute toxicity (inhalation), Category 4 |

| H335 | May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 |

These hazard statements are sourced from the product information provided by BLD Pharm .

Comparison with Related Compounds

Structural Analogs

The following table compares key properties of Methyl 6-nitronicotinate with structurally related compounds:

Structure-Property Relationships

The variation in substitution patterns among these related compounds leads to significant differences in their physical and chemical properties:

-

Electronic Effects: The electron-withdrawing nitro group at the 6-position in Methyl 6-nitronicotinate creates a distinct electronic environment compared to compounds with the nitro group at the 5-position. This positioning affects the electrophilicity of the pyridine ring and influences reactivity patterns in chemical transformations.

-

Steric Considerations: The position and nature of substituents affect the three-dimensional structure of the molecule, influencing its interaction with biological targets and reactivity patterns. The 6-position substitution in Methyl 6-nitronicotinate creates a specific spatial arrangement that may be advantageous for certain applications.

-

Hydrogen Bonding Capability: Compounds with hydroxy or amino substituents have greater hydrogen bond donor capabilities compared to Methyl 6-nitronicotinate. This difference significantly impacts solubility characteristics, crystal packing, and potential interactions with biological macromolecules.

-

Lipophilicity: The presence of different functional groups alters the lipophilicity of the compounds, affecting their solubility profiles and potential for membrane permeation in biological systems. The nitro group at the 6-position in Methyl 6-nitronicotinate contributes to a specific lipophilicity profile that differs from its structural analogs.

Research Gaps and Future Directions

Current Limitations

Based on the available search results, several research gaps regarding Methyl 6-nitronicotinate can be identified:

-

Lack of optimized and detailed synthetic procedures specifically for this compound

-

Limited data on physical properties such as solubility parameters, pKa values, and spectroscopic characteristics

-

Insufficient information on biological activities and potential applications in pharmaceutical or agricultural contexts

-

Incomplete understanding of its reaction scope and selectivity in various transformation processes

These limitations represent opportunities for further investigation and development of knowledge about this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume